molecular formula C12H26O B156359 3-Dodecanol CAS No. 10203-30-2

3-Dodecanol

Cat. No. B156359
CAS RN: 10203-30-2
M. Wt: 186.33 g/mol
InChI Key: OKDGZLITBCRLLJ-UHFFFAOYSA-N
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Description

3-Dodecanol, also known as lauryl alcohol, is an organic compound produced industrially from palm kernel oil or coconut oil . It is a fatty alcohol and has a floral odor . Sulfate esters of lauryl alcohol, especially sodium lauryl sulfate, are widely used as surfactants .


Synthesis Analysis

3-Dodecanol can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It may also be produced synthetically via the Ziegler process . A classic laboratory method involves Bouveault-Blanc reduction of ethyl laurate .


Molecular Structure Analysis

The molecular formula of 3-Dodecanol is C12H26O . It has an average mass of 186.334 Da and a monoisotopic mass of 186.198364 Da .


Chemical Reactions Analysis

3-Dodecanol is used to make surfactants, lubricating oils, pharmaceuticals, in the formation of monolithic polymers and as a flavor enhancing food additive . In cosmetics, 3-Dodecanol is used as an emollient . It is also the precursor to dodecanal, an important fragrance, and 1-bromododecane, an alkylating agent for improving the lipophilicity of organic molecules .


Physical And Chemical Properties Analysis

3-Dodecanol is a colorless solid with a density of 0.8309 . It has a melting point of 24 °C and a boiling point of 259 °C . It is soluble in ethanol and diethyl ether, but has low solubility in water (0.004 g/L) .

Scientific Research Applications

Thermal Energy Storage in Buildings

3-Dodecanol has been explored for use in thermal energy storage, particularly as a component in form-stable composite phase change materials (PCMs). These PCMs, incorporating dodecanol, show potential for thermal heat storage in buildings. The composite material, created through vacuum impregnation of dodecanol into cement, demonstrated good chemical stability, thermal properties, and reliability, making it a viable option for energy-efficient building design (Memon, Lo, Cui, & Barbhuiya, 2013).

Emulsion Applications

Dodecanol has been used in the synthesis of amphiphilic compounds for emulsion applications. Specifically, it was covalently coupled to sodium alginate to create an amphiphilic dodecanol alginate (DA) for oil-in-water (O/W) emulsion applications. This novel substance proved effective in stabilizing emulsions at certain concentrations, indicating its potential in various industrial and pharmaceutical applications (Yang, Jiang, He, & Xia, 2012).

Micro-scale Extraction Processes

In chemical engineering, dodecanol has been utilized in single-stage solvent extraction studies. Experiments using dodecanol in microbore tubes demonstrated its effectiveness in achieving high stage efficiency, quick settling, and low pressure drop, marking its significance in process intensification and efficiency enhancement in extraction processes (Darekar, Singh, Mukhopadhyay, & Shenoy, 2016).

Nanomaterial Synthesis

Dodecanol has been instrumental in the synthesis of nanomaterials, such as Fe3O4/Ag heterodimer nanocrystals. Its use in the synthesis process contributed to achieving size control and hydrophilic surface modification of these nanocrystals, which are essential for biomedical applications (Li et al., 2010).

Surfactant Research

Research in surfactant science has utilized dodecanol, particularly in the study of solubilization behavior in microemulsions. Dodecanol-limonene binary oil mixtures in sodium dihexyl sulfosuccinate microemulsions revealed insights into the optimum salinity and oil solubilization capacity, contributing to the development of new mathematical models for surfactant applications (Szekeres, Acosta, Sabatini, & Harwell, 2005).

Safety and Hazards

3-Dodecanol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

dodecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGZLITBCRLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871200
Record name 3-dodecanol
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Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 25 deg C; [ChemIDplus] Melting point = 12 deg C; [ChemSampCo MSDS]
Record name 3-Dodecanol
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CAS RN

10203-30-2
Record name 3-Dodecanol
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Record name 3-Dodecanol
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Synthesis routes and methods

Procedure details

4-dodecanol; 5-dodecanol; 6-dodecanol; 2-tetradecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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